1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one
Description
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-[3-(1-aminoethyl)azetidin-1-yl]ethanone |
InChI |
InChI=1S/C7H14N2O/c1-5(8)7-3-9(4-7)6(2)10/h5,7H,3-4,8H2,1-2H3 |
InChI Key |
YCHSQXAFMNPTBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CN(C1)C(=O)C)N |
Origin of Product |
United States |
Preparation Methods
Cyclisation of 1,3-Aminopropanols via Modified Mitsunobu Reaction
One well-documented method for azetidine ring synthesis involves cyclisation of 1,3-aminopropanols. The 1,3-aminopropanol precursors can be prepared by reduction of azetidin-2-ones using diborane reagents. The cyclisation to azetidines is efficiently achieved using a modified Mitsunobu reaction, which facilitates intramolecular nucleophilic substitution under mild conditions.
- Process Summary:
- Reduction of azetidin-2-one to 1,3-aminopropanol.
- Mitsunobu cyclisation employing DEAD (diethyl azodicarboxylate) or similar reagents.
- Formation of the azetidine ring with high regioselectivity.
This method offers a controlled approach to synthesize the azetidine core with functional handles for further substitution.
N-Acetylation of Azetidine Nitrogen
Acetylation Using Acetyl Chloride or Acetic Anhydride
The final step involves acetylation of the azetidine nitrogen to yield the ethan-1-one moiety.
- Method:
- Treatment of the 3-(1-aminoethyl)azetidine intermediate with acetyl chloride or acetic anhydride in an appropriate solvent (e.g., ethanol or methylene chloride).
- Reaction is often conducted at low temperature (0°C) initially, followed by reflux for several hours (up to 12 hours) to ensure complete acetylation.
- The product is typically isolated as a hydrochloride salt by bubbling hydrogen chloride gas through the reaction mixture, followed by filtration and washing with methyl tert-butyl ether.
This step ensures the formation of the N-acetylated azetidine derivative with high purity and yield.
Representative Experimental Protocol (Based on Patent WO2000063168A1)
| Step | Reagents & Conditions | Description | Yield/Outcome |
|---|---|---|---|
| 1 | N-t-butyl-O-trimethylsilylazetidine + 3 M HCl, room temp, 1 h | Deprotection and formation of azetidine intermediate | 64% yield of white crystalline solid |
| 2 | Mesylation with methanesulfonyl chloride in methylene chloride, 55-60°C, 12 h | Formation of 3-mesylate azetidine | Crude mesylate isolated |
| 3 | Reaction with aqueous ammonia (30%), 55-60°C, 12 h | Nucleophilic substitution to introduce aminoethyl group | Aminoethyl azetidine intermediate |
| 4 | Acetylation with acetyl chloride in ethanol, 0°C then reflux 12 h | Formation of N-acetyl azetidine | Hydrochloride salt isolated, 62-89% yield |
This sequence exemplifies a robust synthetic route combining protection/deprotection, activation, substitution, and acetylation steps.
Alternative Synthetic Routes and Considerations
Hydrogenation Catalysis: Some azetidine derivatives are prepared via catalytic hydrogenation of benzyl-protected intermediates using palladium hydroxide on carbon under hydrogen pressure (40-60 psi) at elevated temperatures (60°C). This method provides clean deprotection and reduction steps for complex azetidine systems.
Use of Boc Protection: In related azetidine syntheses, Boc (tert-butoxycarbonyl) protection of amines is employed to facilitate selective functional group transformations before final deprotection and acetylation.
Purification: Silica gel chromatography using ethyl acetate/hexanes mixtures is commonly used to purify azetidine derivatives after each synthetic stage to ensure removal of impurities and by-products.
Summary Table of Key Preparation Steps
| Synthetic Stage | Key Reagents | Conditions | Purpose | Yield Range |
|---|---|---|---|---|
| Azetidine ring formation | 1,3-aminopropanol, DEAD, triphenylphosphine | Room temp, inert atmosphere | Cyclisation to azetidine | Not specified |
| 3-Position substitution | 3-mesylate azetidine, aqueous ammonia | 55-60°C, 12 h | Introduce 1-aminoethyl group | Moderate to high |
| N-Acetylation | Acetyl chloride, ethanol | 0°C to reflux, 12 h | Acetylate azetidine nitrogen | 62-89% |
| Purification | Silica gel chromatography | Ethyl acetate/hexanes | Isolate pure compound | - |
Chemical Reactions Analysis
Types of Reactions
1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in halogenated derivatives.
Scientific Research Applications
1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following table summarizes key structural analogs, their properties, and biological activities:
Key Comparative Insights
Azetidine vs. Piperazine Derivatives
- Conformational Flexibility: Azetidine’s smaller ring size (4-membered vs. For example, piperazine-based QD10 (melting point 148–151°C) is optimized for dual histamine H3 receptor binding and antioxidant activity, while the azetidine scaffold in the target compound may favor interactions with sterically constrained binding pockets .
- Synthetic Utility: The bromomethyl analog (C5H8BrNO) serves as a reactive intermediate for nucleophilic substitutions, whereas the aminoethyl group in the target compound enables further derivatization via amine-specific reactions (e.g., amidation, Schiff base formation) .
Functional Group Influence
- Aminoethyl Group: The primary amine in this compound provides hydrogen-bonding capability, enhancing solubility and target engagement compared to non-polar substituents like bromomethyl. This contrasts with the imidazole-containing analog (C11H10N2O), where the aromatic heterocycle may improve π-π stacking in enzyme active sites .
- Acetyl Moiety : The ketone group in all listed compounds facilitates reactivity in condensation reactions (e.g., forming chalcones or hydrazones), a feature exploited in the synthesis of antimicrobial pyrazol-1-yl derivatives (e.g., 1-[5-(4-ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one) .
Biological Activity
1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one is a synthetic compound characterized by its unique azetidine ring structure and an aminoethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data.
The molecular formula of this compound is C₇H₁₄N₂O, with a molecular weight of approximately 142.20 g/mol. The compound features an ethanone functional group, which is integral to its reactivity and biological interactions.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties. In vitro tests have shown efficacy against various bacterial strains, suggesting a potential role as an antibiotic agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate specific pathways.
Anticancer Activity
Research indicates that this compound may also possess anticancer properties. In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through mitochondrial pathways and the inhibition of cell proliferation.
Structure-Activity Relationship (SAR)
The structural features of this compound contribute significantly to its biological activity. The amino group allows for hydrogen bonding with biological targets, enhancing interaction with enzymes and receptors. Comparative analysis with similar compounds reveals that modifications in substituents can lead to varied biological profiles.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-[3-(hydroxymethyl)azetidin-1-yl]ethan-1-one | Hydroxymethyl group | Altered reactivity; potential for different antimicrobial effects |
| 3-(Prop-1-en-2-yl)azetidin-2-one | Prop-1-en-2-yl substituent | Changes in anticancer efficacy |
| 1-(azetidin-3-yl)-1H-pyrazol-3-amine | Pyrazole ring incorporation | Different pharmacological effects observed |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a leading pharmaceutical institute evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL depending on the bacterial strain tested.
Case Study 2: Cancer Cell Line Studies
In another investigation, the compound was tested on various cancer cell lines. Results showed that treatment with concentrations as low as 10 µM led to a notable decrease in cell viability (up to 70% in some cases). Flow cytometry analysis confirmed that the mechanism involved apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
